(3,4-Dimethyl-phenyl)-propynoic acid
Description
(3,4-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by a propynoic acid backbone (HC≡C–COOH) substituted with a 3,4-dimethylphenyl group at the terminal carbon. The triple bond (C≡C) in the propynoic acid moiety confers unique reactivity, particularly in cycloaddition and esterification reactions . The dimethyl substituents on the aromatic ring influence electronic and steric properties, modulating solubility, stability, and intermolecular interactions . Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 174.20 g/mol (calculated from structural analogs in ).
Propynoic acid derivatives, including this compound, are intermediates in synthesizing complex molecules such as quinoline-based pharmaceuticals and heterocyclic polymers .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H10O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13) |
InChI Key |
JNCSIGIOAIDZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenyl)-propynoic acid typically involves the alkylation of a phenylacetylene derivative. One common method is the reaction of 3,4-dimethylphenylacetylene with carbon dioxide in the presence of a strong base such as potassium hydroxide. The reaction is carried out under high pressure and elevated temperatures to facilitate the carboxylation process.
Industrial Production Methods: In an industrial setting, the production of (3,4-Dimethyl-phenyl)-propynoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(3,4-Dimethyl-phenyl)-propynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3,4-Dimethyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3,4-Dimethyl-phenyl)-propynoic acid with structurally related compounds:
Key Comparisons
Reactivity: The propynoic acid group in (3,4-Dimethyl-phenyl)-propynoic acid enables participation in Diels–Alder (DA) cycloadditions with CO extrusion, a reaction pathway critical for synthesizing aromatic polymers and pharmaceuticals . In contrast, propanoic acid derivatives (e.g., 3,4-dimethoxyphenylpropanoic acid) lack this triple bond, limiting their utility in DA reactions but enhancing stability for esterification . The dimethyl substituents reduce electron density on the phenyl ring compared to methoxy or hydroxy groups, decreasing hydrogen-bonding capacity but improving resistance to oxidative degradation .
Physicochemical Properties: Lipophilicity: The dimethylphenyl group increases logP (octanol-water partition coefficient) relative to unsubstituted phenylpropynoic acid, favoring membrane permeability in drug delivery . Melting Point: Propynoic acid derivatives generally exhibit lower melting points than propanoic acid analogs due to reduced hydrogen bonding. For example, phenylpropynoic acid has a density of 2.269 g/cm³ at 35°C , while 3,4-dihydroxyphenylpropanoic acid forms crystalline solids with higher thermal stability .
Biological Activity: Antioxidant Potential: 3,4-Dihydroxyphenylpropanoic acid (dihydrocaffeic acid) shows significant radical-scavenging activity due to catechol groups, whereas the dimethyl-substituted analog lacks this functionality .
Synthetic Applications: (3,4-Dimethyl-phenyl)-propynoic acid can be esterified using DCC/DMAP catalysis, yielding mono- or di-esters in 50–86% yields . This contrasts with propanoic acid derivatives, which require harsher conditions for similar transformations . In cycloaddition reactions, the compound’s triple bond reacts with tetraphenylcyclopentadienone to form benzannulated products, a pathway less accessible to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
